Product packaging for 6,7-Dimethoxy-3,4-dihydroisoquinoline(Cat. No.:CAS No. 3382-18-1)

6,7-Dimethoxy-3,4-dihydroisoquinoline

Cat. No.: B1294741
CAS No.: 3382-18-1
M. Wt: 191.23 g/mol
InChI Key: NSLJVQUDZCZJLK-UHFFFAOYSA-N
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Description

Significance of Isoquinoline (B145761) Alkaloids and Derivatives in Medicinal Chemistry

Isoquinoline alkaloids are a large and structurally diverse family of naturally occurring compounds that have been a cornerstone of medicine and pharmacology for centuries. numberanalytics.comnumberanalytics.com These compounds, found extensively in the plant kingdom, are characterized by a core structure consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comwikipedia.org Their significance in medicinal chemistry is immense, with derivatives demonstrating a vast array of pharmacological activities, including analgesic, antimicrobial, anticancer, and cardiovascular effects. numberanalytics.com The isoquinoline framework is considered a "privileged scaffold," a term used in medicinal chemistry to describe molecular structures that are capable of binding to multiple biological targets, making them ideal starting points for drug discovery. nih.govnih.govrsc.org This structural versatility has led to the development of numerous clinical drugs for a wide range of diseases, such as tumors, infections, and nervous system disorders. nih.gov

Research into isoquinoline derivatives is a field with deep historical roots, spurred by the isolation of alkaloids like morphine from the opium poppy over 3,000 years ago. numberanalytics.com The synthesis of the dihydroisoquinoline core, a partially saturated version of the isoquinoline ring, has been a central focus for organic chemists. A key historical milestone in this area is the Bischler-Napieralski reaction, a method that involves the cyclodehydration of β-phenethylamides to form 3,4-dihydroisoquinolines. organicreactions.org This reaction, along with others like the Pictet-Spengler and Pomeranz-Fritsch reactions, provided foundational methods for accessing this critical chemical structure, paving the way for the synthesis and study of countless natural and synthetic derivatives. organicreactions.orgorganic-chemistry.org These early synthetic advancements were crucial for verifying the structures of natural alkaloids and enabling the exploration of new, non-natural analogues with potentially improved therapeutic properties.

The isoquinoline ring system is a recurring motif in modern drug design due to its unique structural and electronic properties. nih.govrsc.org Its rigid, bicyclic framework provides a defined three-dimensional shape that can be strategically decorated with various functional groups to optimize interactions with biological targets like enzymes and receptors. researchoutreach.org This scaffold's ability to present substituents in specific spatial orientations is key to achieving high-affinity binding and desired pharmacological effects. researchoutreach.org Researchers utilize the isoquinoline core as a template in fragment-based drug discovery (FBDD), where small molecular fragments containing the isoquinoline ring are screened for binding to a target protein. researchoutreach.org Successful "hit" fragments are then merged or grown to create more potent and selective drug candidates. researchoutreach.org The system's nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and receptor interaction. wikipedia.org

Overview of 6,7-Dimethoxy-3,4-dihydroisoquinoline as a Key Intermediate

This compound is a specific derivative that serves not primarily as an end-product therapeutic agent, but as a crucial intermediate in the synthesis of more elaborate molecules. chemimpex.comevitachem.com Its structure features the dihydroisoquinoline core with two methoxy (B1213986) groups (-OCH3) at positions 6 and 7 of the benzene ring. These groups are significant as they are present in a large number of naturally occurring and pharmacologically active alkaloids. The hydrochloride salt form of the compound is often used in research to enhance its solubility and stability, making it suitable for various reaction conditions. chemimpex.comgoogle.com

The primary value of this compound lies in its role as a precursor for constructing complex alkaloid frameworks. It is a common starting point for the synthesis of benzylisoquinoline, protoberberine, and aporphine (B1220529) alkaloids, among others. researchgate.net For example, it is a recognized intermediate in the synthesis of tetrabenazine, a medication used to treat movement disorders. evitachem.com The dihydroisoquinoline structure contains an imine functional group (C=N), which is susceptible to nucleophilic attack, allowing for the introduction of various substituents at the C-1 position. This reactivity is fundamental to building the molecular complexity found in many natural products and their synthetic analogues. researchgate.net

The table below details select examples of complex molecules synthesized from this compound or its closely related tetrahydroisoquinoline derivatives.

PrecursorSynthetic TargetTarget ClassSignificance
This compoundTetrabenazineBenzoquinolizineUsed in the treatment of Huntington's disease. evitachem.com
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives(S)-HomolaudanosinePhenylethylisoquinoline AlkaloidA chiral alkaloid used as a building block for more complex structures. researchgate.net
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives(S)-GlaucineAporphine AlkaloidAn alkaloid with a range of studied biological activities. researchgate.net
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivativesSigma-2 Receptor LigandsSynthetic LigandsInvestigated for tumor imaging and cancer therapeutics. nih.gov

The derivatives synthesized from this compound are subjects of intensive research across various therapeutic areas. The structural motif is central to compounds being explored for their effects on the central nervous system, particularly in neuropharmacology. chemimpex.com Research has demonstrated that derivatives can be designed to act as potent and selective ligands for specific biological targets. For instance, a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and shown to have high binding affinity for the sigma-2 receptor, which is overexpressed in many types of cancer cells, making these compounds valuable as tools for tumor imaging and potential anticancer agents. nih.gov Other studies have investigated related dihydroisoquinolines for their potential to modulate muscle contractility and for their cardiovascular activity. nih.gov

The table below summarizes key research findings related to derivatives of the 6,7-dimethoxy-dihydroisoquinoline scaffold.

Derivative ClassResearch AreaKey Findings
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamidesOncologyDemonstrated high affinity and selectivity for sigma-2 receptors, with moderate anticancer activity against liver and esophagus cancer cell lines. nih.gov
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineNeuropharmacology / PhysiologyFound to reduce the strength of Ca2+-dependent smooth muscle contractions, potentially by modulating calcium channels and neurotransmitter receptors. nih.gov
General this compound derivativesOrganic SynthesisServes as a versatile precursor for a wide range of alkaloids and synthetic compounds through reactions at the C-1 position. researchgate.netchemicalpapers.com
General this compound derivativesPharmaceutical DevelopmentExplored for potential therapeutic effects in neuropharmacology for the development of treatments for neurological disorders. chemimpex.com

Scope and Objectives of Research on this compound

Ongoing research involving this compound is multifaceted. A primary objective for synthetic chemists is the development of more efficient, high-yield, and environmentally benign methods for its preparation, such as one-pot synthesis procedures. google.com For medicinal chemists, the compound remains a valuable starting material for the creation of novel derivatives. The key goals are to synthesize libraries of related compounds and evaluate their biological activity against a range of therapeutic targets. This includes the continued exploration of their potential as anticancer agents, neuropharmacological tools, and modulators of various cellular receptors. chemimpex.comnih.gov The ultimate scope is to leverage the structural and chemical properties of this intermediate to discover and develop new lead compounds for future medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1294741 6,7-Dimethoxy-3,4-dihydroisoquinoline CAS No. 3382-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroisoquinoline
Source PubChem
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InChI

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLJVQUDZCZJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=NCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187475
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3382-18-1
Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-Dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-dihydro-6,7-dimethoxyisoquinoline
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Record name 3,4-DIHYDRO-6,7-DIMETHOXYISOQUINOLINE
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Synthetic Methodologies and Strategies for 6,7 Dimethoxy 3,4 Dihydroisoquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the 3,4-Dihydroisoquinoline (B110456) Core

The construction of the 3,4-dihydroisoquinoline nucleus is most frequently achieved through intramolecular electrophilic aromatic substitution reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key historical reactions, including the Bischler–Napieralski, Pomeranz–Fritsch–Bobbitt, and Pictet–Spengler reactions, form the bedrock of synthetic approaches to this heterocyclic system.

First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.comslideshare.net The reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. nrochemistry.com The presence of electron-donating groups on the aromatic ring, such as the methoxy (B1213986) groups in the precursors for 6,7-dimethoxy-3,4-dihydroisoquinoline, greatly facilitates this reaction. nrochemistry.comjk-sci.com The resulting dihydroisoquinolines can be subsequently oxidized to form isoquinolines. wikipedia.orgjk-sci.com

The Bischler-Napieralski reaction is conducted under refluxing acidic conditions using a strong dehydrating agent. wikipedia.orgnrochemistry.com Two primary mechanisms have been proposed. wikipedia.org One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while a second, more commonly accepted mechanism proceeds through a reactive nitrilium ion intermediate. wikipedia.orgnrochemistry.comorganic-chemistry.org

The general steps for the nitrilium ion mechanism are:

The amide oxygen of the β-arylethylamide substrate is activated by a Lewis acid.

Elimination of the activated oxygen species forms a stabilized nitrilium ion intermediate. organic-chemistry.org

An intramolecular electrophilic aromatic substitution (cyclization) occurs, where the electron-rich aromatic ring attacks the electrophilic nitrilium ion. slideshare.net

The resulting intermediate is then neutralized to yield the final 3,4-dihydroisoquinoline product. wikipedia.org

A variety of dehydrating agents and catalysts are employed, with the choice influencing reaction temperature and efficiency. Common reagents are listed in the table below.

Dehydrating Agent/CatalystTypical ConditionsNotes
Phosphoryl chloride (POCl₃)Refluxing in an inert solvent (e.g., benzene (B151609), acetonitrile) organic-chemistry.orggoogle.comWidely used and effective, especially with electron-rich arenes. wikipedia.orgorganic-chemistry.org
Phosphorus pentoxide (P₂O₅)Often used in refluxing POCl₃ for less reactive substrates. wikipedia.orgjk-sci.comA very strong dehydrating agent. organic-chemistry.org
Polyphosphoric acid (PPA)Heating the substrate directly with PPA. wikipedia.orgprepchem.comEffective for specific substrates, such as N-formyl-2-(3,4-dimethoxy-phenyl)-ethylamine. prepchem.com
Triflic anhydride (B1165640) (Tf₂O)Used with β-arylethylcarbamates. wikipedia.orgA powerful activating agent.
Oxalyl chloride / Phosphotungstic acidA "one-pot" method where the amide is formed in situ, followed by catalytic ring closure. google.comReported to produce high purity product with good yield. google.com

A significant side reaction can be the retro-Ritter reaction, which forms styrene (B11656) byproducts. jk-sci.comorganic-chemistry.org This is more prevalent when the reaction intermediate is highly stabilized, and its occurrence provides evidence for the nitrilium ion intermediate. organic-chemistry.org

The standard precursor for the Bischler-Napieralski reaction is a β-arylethylamide. jk-sci.com For the synthesis of this compound, the required precursor is an N-acylated 3,4-dimethoxyphenethylamine (B193588).

A specific example is the cyclization of N-formyl-2-(3,4-dimethoxy-phenyl)-ethylamine. prepchem.com In this procedure, the precursor is heated with polyphosphoric acid to an internal temperature of about 140°C, leading to vigorous foaming and subsequent ring closure to yield this compound. prepchem.com Another route starts with 3,4-dimethoxy phenethylamine (B48288) and a formylation reagent to prepare the intermediate amide in situ. google.com

The substrate scope is generally broad, but the reaction is most successful for aromatic rings activated with electron-donating substituents, which stabilize the transition state of the electrophilic substitution step. nrochemistry.comjk-sci.com The methoxy groups at the 6 and 7 positions of the final product originate from methoxy groups at the 3 and 4 positions of the starting phenethylamine, which direct the cyclization to the correct position.

PrecursorReagentProductReference
N-formyl-2-(3,4-dimethoxy-phenyl)-ethylaminePolyphosphoric acid (PPA)This compound prepchem.com
3,4-Dimethoxy phenethylamine + Formylation reagentOxalyl chloride / Phosphotungstic acidThis compound hydrochloride google.com
N-[2-(3,4-dimethoxyphenyl)-ethyl]-3-(4-trifluoromethylphenyl)-propionamidePhosphorus oxychloride (POCl₃)6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydroisoquinoline google.com
2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamideNot specified1-(2-chlorophenyl)-6-7-dimethoxy-3-methyl-3,4-dihydroisoquinoline proquest.com

The Pomeranz–Fritsch reaction, first described in 1893, is an acid-catalyzed synthesis of isoquinolines from the cyclization of benzalaminoacetals. thermofisher.comwikipedia.org A key adaptation, known as the Bobbitt modification, involves the hydrogenation of the intermediate Schiff base (benzalaminoacetal) to an amine prior to the acid-catalyzed cyclization. thermofisher.comnih.gov This modified sequence yields 1,2,3,4-tetrahydroisoquinolines rather than fully aromatic isoquinolines. thermofisher.comnih.gov While this method directly produces the tetrahydroisoquinoline core, subsequent oxidation would be required to furnish a 3,4-dihydroisoquinoline. The key cyclization is an electrophilic aromatic substitution, heavily influenced by substituents on the aromatic ring. nih.gov

A significant modern strategy involves coupling the Pomeranz–Fritsch–Bobbitt cyclization with the Petasis borono-Mannich (Petasis) reaction. The Petasis reaction is a versatile multicomponent reaction that couples an amine, a carbonyl compound (like glyoxylic acid), and a boronic acid to form highly functionalized amino acids. mdpi.comnih.govacs.org

This sequence allows for the stereoselective synthesis of substituted tetrahydroisoquinoline-1-carboxylic acids. mdpi.comnih.gov For example, the synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through this combined approach. mdpi.com The key steps are:

Petasis Reaction : A chiral amine component, a boronic acid, and a carbonyl compound react to form an amino acid precursor with a defined stereocenter.

Pomeranz–Fritsch–Bobbitt Cyclization : The amino acid product from the Petasis step undergoes an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring system. mdpi.comnih.gov

This powerful combination allows the stereoselectivity established in the initial Petasis reaction to be carried through to the final heterocyclic product, providing an efficient route to chiral building blocks. nih.gov

The Pictet–Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone), followed by an acid-catalyzed ring closure. organicreactions.orgwikipedia.org This reaction is a special case of the Mannich reaction and is a cornerstone of alkaloid synthesis. wikipedia.orggoogle.com

The reaction mechanism is driven by the formation of an electrophilic iminium ion from the condensation of the amine and carbonyl compound. wikipedia.org The electron-rich aromatic ring of the β-arylethylamine then attacks this iminium ion to close the ring, forming a 1,2,3,4-tetrahydroisoquinoline. organicreactions.orgwikipedia.org

Unlike the Bischler-Napieralski reaction, the standard Pictet-Spengler condensation directly yields a tetrahydroisoquinoline, not a dihydroisoquinoline. To obtain the this compound core using this methodology, an adaptation is necessary. The tetrahydroisoquinoline product of the Pictet-Spengler reaction must undergo a subsequent oxidation step to introduce the imine functionality at the 1,2-position. Therefore, the Pictet-Spengler reaction serves as a route to a key precursor of the desired dihydroisoquinoline system. The reaction works best with highly nucleophilic aromatic rings like indoles, while less activated rings, such as a simple phenyl group, may require harsher conditions like higher temperatures and stronger acids. wikipedia.org

Other Cyclization Methods for Dihydroisoquinoline Formation

While the Bischler-Napieralski and Pictet-Spengler reactions are cornerstone methods for dihydroisoquinoline synthesis, several other cyclization strategies have been developed to access this important heterocyclic system. These alternative methods often provide milder reaction conditions, broader substrate scope, or access to unique substitution patterns.

One notable approach is a modification of the Pomeranz-Fritsch reaction, which traditionally synthesizes isoquinolines. A modified protocol allows for the synthesis of 1,2-dihydroisoquinolines (DHIQs), which are valuable intermediates that can be further reduced to tetrahydroisoquinolines or oxidized to fully aromatic isoquinolines. nih.gov This method utilizes trimethylsilyltriflate (TMSOTf) and an amine base to activate dimethylacetals for cyclization under mild conditions, making it suitable for substrates with sensitive functional groups. nih.govmdpi.com

Another strategy involves a tandem annulation of phenylethanols and nitriles promoted by trifluoromethanesulfonic anhydride (Tf₂O). This reaction proceeds through a Bischler-Napieralski-type mechanism, forming a stable and reactive phenonium ion intermediate, leading to the desired 3,4-dihydroisoquinolines. organic-chemistry.org Additionally, intramolecular cyclization reactions of α-azido carbonyl compounds that have a 2-alkenylaryl group can be used. This process can proceed through either a 1,3-dipolar cycloaddition or a 6π-electrocyclization of an N-H imine intermediate to form the dihydroisoquinoline core. organic-chemistry.org

Radical cyclization presents another avenue. For instance, enantioselective synthesis of 1-substituted tetrahydroisoquinolines has been achieved via an intramolecular aryl radical cyclization. Aryl radicals generated from a bromoimidate ester undergo a 6-endo cyclization to yield the desired product with high stereoselectivity. bohrium.com Furthermore, reactions of this compound with o-quinone methides can lead to heterocyclization, forming complex fused ring systems. osi.lv

Method Key Reagents/Conditions Intermediate/Mechanism Primary Product
Modified Pomeranz-Fritsch Trimethylsilyltriflate (TMSOTf), amine baseAcetal (B89532) activation1,2-Dihydroisoquinolines
Tandem Annulation Trifluoromethanesulfonic anhydride (Tf₂O)Phenonium ion intermediate3,4-Dihydroisoquinolines
α-Azido Carbonyl Cyclization Heat or catalyst1,3-dipolar cycloaddition or 6π-electrocyclizationIsoquinoline (B145761) derivatives
Radical Cyclization nBu₃SnH/AIBNAryl radical, 6-endo cyclizationcis-1-substituted Tetrahydroisoquinolines

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh conditions and limited efficiency, advanced synthetic strategies have been developed. These approaches focus on improving yield, reducing step counts, and controlling stereochemistry.

A prominent one-pot strategy for preparing this compound hydrochloride starts with 3,4-dimethoxyphenethylamine and a formylation reagent. google.com The initial formylation is directly followed by a cyclization step without isolating the N-formyl intermediate. prepchem.com This integration streamlines the process, significantly reducing operational complexity and cost. google.com In a typical procedure, the N-formyl-2-(3,4-dimethoxyphenyl)-ethylamine is treated with a dehydrating agent like polyphosphoric acid, which promotes the cyclization to form the dihydroisoquinoline ring. prepchem.com

The efficiency of one-pot syntheses can be greatly enhanced by the use of catalysts. In the preparation of this compound hydrochloride, phosphotungstic acid has been employed as a catalyst for the ring closure step. google.com This catalytic approach, following the initial formylation and reaction with oxalyl chloride, allows for high purity (over 99.0%) and good yields (over 75%) of the final product after a simple workup. google.com Another example is the chemoenzymatic one-pot synthesis of tetrahydroisoquinolines, which combines a laccase/TEMPO system for the oxidation of benzylic alcohols to aldehydes with a subsequent phosphate-mediated Pictet-Spengler reaction. mdpi.com

Strategy Starting Materials Key Reagents/Catalysts Yield/Purity
One-Pot Formylation/Cyclization 3,4-Dimethoxyphenethylamine, Formylation reagentOxalyl chloride, Phosphotungstic acid>75% Yield, >99.0% Purity google.com
Chemoenzymatic Cascade Benzylic alcohols, m-Tyramine hydrobromideLaccase/TEMPO, Phosphate saltsVaries with substrate

The synthesis of specific stereoisomers of substituted dihydroisoquinolines is crucial, as biological activity is often dependent on the three-dimensional arrangement of atoms. Diastereoselective synthesis aims to control the formation of these stereocenters.

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of chiral this compound derivatives.

For example, the diastereoselective synthesis of (S)-laudanosine, a benzylisoquinoline alkaloid, employed an imine derived from (S)-phenylglycinol as a chiral auxiliary. nih.gov The addition of a Grignard reagent to this chiral imine, followed by removal of the auxiliary and subsequent Pomeranz-Fritsch–Bobbitt cyclization, yielded the target molecule with high enantiomeric excess (94% e.e.). nih.govresearchgate.net Similarly, chiral oxazolidines derived from (S)- and (R)-phenylalaninol have been used as chiral auxiliaries in the synthesis of both enantiomers of the protoberberine alkaloid, (S)- and (R)-O-methylbharatamine. nih.govresearchgate.net

Another approach involves the use of chiral N-tert-butanesulfinylimines. nih.gov The addition of organometallic reagents to these sulfinylimines proceeds with high diastereoselectivity, allowing for the synthesis of chiral α-benzylamines, which are precursors to chiral dihydroisoquinoline derivatives. nih.gov The Petasis reaction, coupled with a Pomeranz–Fritsch–Bobbitt cyclization, has also been utilized for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comnih.gov In this sequence, a chiral aminoacetaldehyde acetal derived from (R)-phenylglycinol directs the stereochemistry. mdpi.com

Target Molecule/Derivative Chiral Auxiliary/Reagent Key Reaction Stereochemical Outcome
(S)-Laudanosine(S)-Phenylglycinol-derived imineGrignard addition, Pomeranz-Fritsch–Bobbitt cyclization94% e.e. nih.govresearchgate.net
(S)- and (R)-O-Methylbharatamine(S)- and (R)-Phenylalaninol-derived oxazolidinesLateral metallation, Pomeranz–Fritsch–Bobbitt cyclizationHigh diastereoselectivity nih.govresearchgate.net
(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid(R)-Phenylglycinol-derived aminoacetalPetasis reaction, Pomeranz–Fritsch–Bobbitt cyclizationHigh diastereoselectivity mdpi.com
Chiral α-BenzylaminesChiral N-tert-butanesulfinyliminesGrignard or hydride additionHigh diastereoselectivity nih.gov

Diastereoselective Synthesis of this compound Derivatives

Control of Stereochemistry in Multistep Reactions

The stereochemical control in the synthesis of this compound derivatives is crucial for accessing biologically active molecules with specific three-dimensional arrangements. Various strategies have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

One prominent approach combines the Petasis reaction with the Pomeranz-Fritsch-Bobbitt cyclization for the diastereoselective synthesis of C-1 substituted tetrahydroisoquinoline derivatives. mdpi.comresearchgate.netnih.gov For instance, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by using a chiral amine, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, in the Petasis reaction. mdpi.com This step establishes the stereochemistry in a key intermediate, a diastereomeric morpholinone derivative, which is then converted to the target tetrahydroisoquinoline core via the Pomeranz-Fritsch-Bobbitt cyclization. mdpi.comnih.gov The reaction yielded two diastereomeric oxazin-2-ones with a 3:1 diastereomeric ratio, which could be separated for further transformations. mdpi.com

Another strategy involves the use of chiral acid chlorides to form diastereomeric Reissert compounds from this compound. acs.orgnih.govacs.org The reaction of the isoquinoline with chiral acid chlorides, such as those derived from (-)-menthol or cholesterol, produces diastereomeric Reissert compounds. acs.orgnih.gov The diastereoselectivity of this formation varies depending on the chiral auxiliary used, with the 9-phenylmenthyl derivative achieving an 80:20 diastereomeric ratio. acs.orgnih.gov Although the subsequent reactions of the anions derived from these Reissert compounds with electrophiles like aldehydes and alkyl halides showed modest selectivity, the individual diastereomers of some Reissert compounds could be readily purified, enabling access to stereochemically pure products. acs.orgnih.govacs.org For example, hydrolysis of a pure diastereomer of 1-isoquinolyl tert-butyl carbinyl l-menthyl carbonate yielded 99% pure S-(-)-1-isoquinolyl tert-butyl carbinol. nih.gov

Asymmetric transfer hydrogenation is another effective method for establishing stereochemistry. The use of chiral transition-metal catalysts, such as those based on ruthenium, can reduce the imine bond of 3,4-dihydroisoquinolines with high enantioselectivity. mdpi.com The addition of Lewis acids like AgSbF₆ has been shown to significantly improve both the catalytic activity and the enantioselectivity, achieving up to 98% enantiomeric excess (ee) for the synthesis of 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by improving efficiency and minimizing waste. Key strategies include the development of one-pot reactions, the use of safer reagents and solvents, and the implementation of energy-efficient methods like microwave assistance.

Microwave-assisted synthesis represents another green approach, often used in Bischler-Napieralski or Pictet-Spengler reactions to produce dihydroisoquinoline libraries. organic-chemistry.org Microwave heating can dramatically reduce reaction times, improve yields, and often allows for the use of less hazardous solvents, aligning with the principles of energy efficiency and waste prevention. organic-chemistry.org

Furthermore, modifications to classical reactions like the Bischler-Napieralski synthesis aim to use milder and more efficient reagents. For instance, trifluoromethanesulfonic anhydride (Tf₂O) can promote the cyclization of phenylethanols and nitriles under less harsh conditions than traditional strong acids. organic-chemistry.org Similarly, the activation of amides with oxalyl chloride-FeCl₃ avoids the retro-Ritter reaction, a common side reaction, leading to a cleaner and more efficient process for generating 3,4-dihydroisoquinolines. organic-chemistry.org

Derivatization Strategies for Structural Diversity

The this compound scaffold is a versatile template for generating a wide array of derivatives with diverse biological activities. nih.govuctm.edu Strategies for derivatization focus on introducing a variety of substituents at different positions of the isoquinoline ring system, primarily at the C-1, N-2, and C-4 positions, to modulate the molecule's properties. nih.govmdpi.com These modifications are achieved through a range of chemical transformations, including functionalization via substitution reactions, cycloadditions, and the use of specialized intermediates like Reissert compounds. acs.orgmdpi.com

Introduction of Substituents at Various Positions (e.g., C-1, C-2, C-4)

The functionalization of the this compound core is a key strategy for creating structural diversity. The C-1 position is particularly important as substitution at this site is a common feature in many isoquinoline alkaloids. nih.gov

The Bischler-Napieralski reaction is a classical and effective method for synthesizing 1-substituted 3,4-dihydroisoquinolines. uctm.edumdpi.com This reaction involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent like phosphorus(V) oxychloride. mdpi.com By varying the acyl group, a wide range of substituents can be introduced at the C-1 position. For example, using 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide in a Bischler-Napieralski reaction yields 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. mdpi.com Similarly, N-[1-benzyl-2-(3,4-dimethoxyphenyl)ethyl]-2-phenyl-acetamide can be cyclized to form 1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline. uctm.edu

The N-2 position can be functionalized through reactions that form iminium ylides. For instance, the nitrogen atom can be alkylated with reagents like methyl bromoacetate (B1195939) to form a quaternary isoquinolinium salt. Subsequent treatment with a base generates an azomethine ylide, which can then undergo further reactions. rsc.org

Functionalization at the C-4 position has also been explored. The synthesis of 4-phenyl-substituted tetrahydroisoquinolines has been achieved through stereospecific multistep methods, highlighting the possibility of introducing aryl groups at this position. nih.gov

Functionalization via Alkylation, Acylation, and Arylation Reactions

Alkylation, acylation, and arylation reactions are fundamental tools for derivatizing the this compound skeleton. These reactions are often facilitated by the formation of reactive intermediates, such as Reissert anions.

The C-1 position can be readily alkylated or acylated through Reissert chemistry. acs.orgnih.gov A Reissert compound, formed from this compound, can be deprotonated with a strong base like sodium hydride (NaH) to form a stabilized anion. acs.orgnih.gov This anion is a potent nucleophile that reacts with various electrophiles. For example, reaction with alkyl halides leads to C-1 alkylated derivatives, while reaction with aldehydes yields carbinol products after hydrolysis. acs.orgnih.gov

Direct arylation at the C-1 position is achieved through methods like the Bischler-Napieralski reaction, where the aryl group is incorporated into the acyl precursor. mdpi.com The synthesis of 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline serves as a clear example of this C-1 arylation strategy. mdpi.com

Acylation at the nitrogen (N-2) is a key step in the formation of Reissert compounds, where an acyl group (e.g., from an acid chloride) is introduced onto the nitrogen atom. acs.orgwikipedia.org

PositionReaction TypeExample Reagent/MethodResulting SubstituentReference
C-1AlkylationReissert anion + Alkyl halideAlkyl group acs.org, nih.gov
C-1ArylationBischler-Napieralski ReactionAryl group (e.g., 2-chlorophenyl) mdpi.com
N-2AcylationReissert Reaction (Acid Chloride)Acyl group acs.org, wikipedia.org
N-2AlkylationMethyl bromoacetateMethoxycarbonylmethyl group rsc.org
Cycloaddition Reactions with Dipolarophiles

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provide a powerful method for constructing complex, fused heterocyclic systems from this compound derivatives. nih.govresearchgate.netorganic-chemistry.org These reactions typically involve the in-situ generation of a 1,3-dipole, such as an azomethine ylide, from the isoquinoline core, which then reacts with a dipolarophile (e.g., an alkene or alkyne). rsc.orgmdpi.comwikipedia.org

A common strategy involves the N-alkylation of the dihydroisoquinoline followed by deprotonation to form an azomethine ylide. For example, 2-methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylide can be generated and trapped with electron-deficient olefins like dimethyl fumarate (B1241708) and dimethyl maleate (B1232345). rsc.org These concerted cycloaddition reactions lead to the formation of various stereoisomeric pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.org

The reaction of 1-methyl-substituted this compound with dimethyl acetylenedicarboxylate (B1228247) (DMAD) is another example of a [3+2] cycloaddition. mdpi.com This reaction proceeds to form tricyclic pyrrolo[2,1-a]isoquinoline structures. The success of this cycloaddition is influenced by the substituents on the isoquinoline ring; it proceeds well with aryl ether groups at C-6 and C-7 but not with amine, amide, or nitro moieties at the C-7 position. mdpi.com

These cycloaddition reactions are valuable for their ability to build molecular complexity in a single step with high regio- and stereoselectivity, providing access to novel heterocyclic scaffolds. researchgate.net

Isoquinoline DerivativeDipolarophileProduct TypeReference
2-Methoxycarbonylmethyl-3,4-dihydro-6,7-dimethoxyisoquinolinium ylideDimethyl fumarate, Dimethyl maleatePyrrolo[2,1-a]isoquinoline rsc.org
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolineDimethyl acetylenedicarboxylate (DMAD)Tricyclic pyrrolo[2,1-a]isoquinoline mdpi.com
C,N-Cyclic azomethine iminesAllyl alkyl ketonesTetrahydroisoquinoline-pyrazolidine fused heterocycles nih.gov
Reissert Compound Chemistry for C-1 Functionalization

Reissert compound chemistry is a classic and highly effective method for introducing a cyano group and an N-acyl substituent onto the this compound core, which then serves as a versatile intermediate for further C-1 functionalization. acs.orgwikipedia.org A Reissert compound is formed by reacting the dihydroisoquinoline with an acid chloride and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide. wikipedia.orgclockss.org

The key utility of the Reissert compound lies in the acidity of the proton at the C-1 position. acs.org Treatment with a strong base readily generates a nucleophilic anion, which can react with a wide range of electrophiles. This two-step sequence—formation of the Reissert compound followed by alkylation or acylation—is a powerful tool for adding carbon-based substituents to the C-1 position. acs.orgnih.gov

For example, diastereomeric Reissert compounds have been prepared from this compound using chiral acid chlorides. acs.orgnih.gov The resulting anions were reacted with electrophiles such as pivaldehyde and various alkyl halides. acs.orgnih.gov Although the stereoselectivity of these alkylation reactions was modest, it demonstrates the principle of C-1 functionalization. acs.orgnih.gov Hydrolysis of the resulting C-1 substituted Reissert compounds can lead to the corresponding 1-substituted tetrahydroisoquinolines or related products. wikipedia.org

A modified, anhydrous method for Reissert compound synthesis uses trichloroacetyl chloride and trimethylsilyl cyanide in methylene (B1212753) chloride, which can provide the desired dihydro Reissert compound in high yield (86%). clockss.org This highlights the efficiency and adaptability of the Reissert reaction for creating functionalized precursors from this compound. clockss.org

Synthesis of Fused Heterocyclic Systems from this compound

The scaffold of this compound serves as a valuable synthon in organic synthesis for the construction of more complex, fused polycyclic systems. The inherent reactivity of its cyclic imine functional group allows for a variety of transformations, including cycloadditions and annulation sequences, to generate novel heterocyclic frameworks. These methodologies are crucial for accessing core structures of various alkaloids and pharmacologically relevant molecules.

Benzopyrrolizidine and Benzo[a]quinolizidine Scaffold Construction

The fusion of additional rings onto the this compound core to form benzopyrrolizidine and benzo[a]quinolizidine systems has been achieved through distinct strategic approaches that leverage the reactivity of the C=N bond. These strategies include 1,3-dipolar cycloadditions for the five-membered pyrrolidine (B122466) ring and Michael addition-based annulations for the six-membered quinolizidine (B1214090) ring.

Benzopyrrolizidine Scaffold via 1,3-Dipolar Cycloaddition

The construction of the benzopyrrolizidine core, specifically the pyrrolo[2,1-a]isoquinoline system, can be efficiently accomplished using a 1,3-dipolar cycloaddition strategy. researchgate.netrsc.org This method involves the generation of a reactive intermediate, an azomethine ylide, from the this compound precursor. This 1,3-dipole then undergoes a concerted [3+2] cycloaddition with a suitable dipolarophile, typically an electron-deficient alkene, to form the fused five-membered ring with high stereoselectivity. researchgate.netorganic-chemistry.org

The process is initiated by the quaternization of the nitrogen atom of the dihydroisoquinoline. For instance, reaction with an α-halo ester generates a 2-alkoxycarbonylmethyl-3,4-dihydroisoquinolinium salt. Subsequent treatment with a base deprotonates the α-carbon, forming the corresponding isoquinolinium ylide. This ylide readily reacts with dipolarophiles like dimethyl fumarate and dimethyl maleate to yield substituted pyrrolo[2,1-a]isoquinoline derivatives. rsc.org The reaction proceeds with high regio- and stereoselectivity. researchgate.net

EntryDipolarophileProduct(s)Key Findings
1Dimethyl FumarateDimethyl (4aα,10bα)-10,10b-dihydro-5,6-dimethoxy-1H-pyrrolo[2,1-a]isoquinoline-2β,3α-dicarboxylateA single, stereospecific cycloadduct is formed.
2Dimethyl MaleateDimethyl (4aα,10bα)-10,10b-dihydro-5,6-dimethoxy-1H-pyrrolo[2,1-a]isoquinoline-2α,3α-dicarboxylate and Dimethyl (6aα,9aα)-9,9a-dihydro-2,3-dimethoxy-6H-cyclopenta[a]isoquinoline-7β,8α-dicarboxylateTwo isomeric products are formed, with the major product resulting from the expected cycloaddition.

Benzo[a]quinolizidine Scaffold via Michael Addition Annulation

The synthesis of the benzo[a]quinolizidine skeleton from this compound can be achieved through a powerful sequence involving N-acylation followed by an intramolecular double Michael reaction. clockss.org This strategy builds the six-membered ring C of the benzo[a]quinolizine system by forming two new carbon-carbon bonds in a controlled manner.

The synthesis begins with the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline hydrochloride with an activated cinnamoyl derivative, such as cinnamoyl chloride, in the presence of a base. clockss.org This forms an N-cinnamamidoethyl intermediate. This intermediate is designed to be a precursor for an intramolecular cyclization. The subsequent key step is the intramolecular double Michael reaction, which can be promoted by various reagent systems. This cyclization cascade transforms the linear amide ester into the tetracyclic benzo[a]quinolizine core, often creating multiple stereocenters. clockss.org The choice of reagent can influence the diastereoselectivity of the final products.

EntryReactantCyclization Reagent SystemProduct(s)Yield (%)
1Methyl 2-(2-Cinnamamidoethyl)-4,5-dimethoxycinnamateTBDMSOTf-Et₃NMethyl 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-4-oxo-2H-benzo[a]quinolizine-1-carboxylates40
2Methyl 2-(2-Cinnamamidoethyl)-4,5-dimethoxycinnamateTMSI-(TMS)₂NHMethyl 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-4-oxo-2H-benzo[a]quinolizine-1-carboxylates40
3Methyl 2-(2-Cinnamamidoethyl)-4,5-dimethoxycinnamateBu₂BOTf-(TMS)₂NHMethyl 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-4-oxo-2H-benzo[a]quinolizine-1-carboxylates50

Biological Activities and Pharmacological Relevance of 6,7 Dimethoxy 3,4 Dihydroisoquinoline and Its Analogs

Overview of Biological Activity Spectrum of Dihydroisoquinolines

The dihydroisoquinoline scaffold is a core structure found in numerous biologically active compounds, leading to a broad spectrum of pharmacological activities.

General Therapeutic Areas Associated with the Scaffold

The dihydroisoquinoline nucleus is a privileged structure in medicinal chemistry, with its derivatives showing a wide range of therapeutic potential. nih.gov Compounds based on this scaffold have been investigated for a variety of conditions.

Key therapeutic areas for dihydroisoquinoline analogs include:

Neuropharmacology : These compounds have been explored for their potential in treating neurological and psychiatric disorders. nih.gov

Cardiovascular Disease : Dihydroisoquinoline derivatives have demonstrated various effects on the cardiovascular system, including antihypertensive and cardioprotective actions. nih.gov

Specific Pharmacological Effects and Mechanisms of Action

The pharmacological effects of 6,7-Dimethoxy-3,4-dihydroisoquinoline and its analogs are diverse, with significant activity observed in the central nervous and cardiovascular systems.

Neuropharmacological Applications

Research has highlighted the potential of this compound and its related compounds in the field of neuropharmacology, particularly in the modulation of neurotransmitter systems and the treatment of neurological disorders. nih.gov

Derivatives of this compound have been shown to interact with several key neurotransmitter systems.

One analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, has been found to modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov This compound was observed to reduce the strength of Ca2+-dependent contractions in smooth muscle preparations, potentially by increasing cytosolic Ca2+ levels through the activation of voltage-gated L-type Ca2+ channels. nih.gov Furthermore, immunohistochemical tests revealed a significant reduction in 5-HT2A and 5-HT2B receptor activity in smooth muscle cells and neurons of the myenteric plexus. nih.gov

Another area of significant interest is the interaction of these compounds with sigma (σ) receptors. A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have demonstrated high to excellent binding affinities for the sigma-2 (σ2) receptor, with low affinity for the sigma-1 (σ1) receptor. nih.gov

Compound/AnalogReceptor InteractionObserved Effect
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineMuscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptorsModulates receptor function, affects calcium currents. nih.gov
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivativesSigma-2 (σ2) and Sigma-1 (σ1) receptorsHigh binding affinity and selectivity for σ2 receptors. nih.gov

The modulation of neurotransmitter systems by these compounds suggests their potential therapeutic application in a range of neurological disorders. The high affinity of certain 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives for sigma-2 receptors is particularly relevant, as these receptors are implicated in a variety of central nervous system disorders. nih.gov

Cardiovascular Activity

The cardiovascular effects of this compound and its analogs have been a subject of investigation, with studies pointing towards potential cardioprotective and vasodilatory actions.

Research on analogs such as 1-(4'-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has explored their cardioprotective properties under hypoxic conditions. ecronicon.net These studies have looked into the role of cardiomyocyte Ca2+-transport systems, utilizing blockers of potential-dependent Ca2+-channels like nifedipine. ecronicon.net

The analog 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline has been noted to potentially affect muscle contractility through the activation of voltage-gated L-type Ca2+ channels. nih.gov This mechanism is of interest in the context of cardiovascular function, as calcium channel blockers are a well-established class of cardiovascular drugs.

Furthermore, the broader class of dihydroisoquinolines is known to include substances with cardiovascular activity. nih.gov For instance, papaverine (B1678415), a benzylisoquinoline alkaloid, is known for its vasodilator and muscle relaxant properties. mdpi.com

Compound/AnalogPotential Cardiovascular EffectPostulated Mechanism of Action
1-(4'-methoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineCardioprotectiveModulation of cardiomyocyte Ca2+-transport systems. ecronicon.net
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineCardioprotectiveModulation of cardiomyocyte Ca2+-transport systems. ecronicon.net
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinolineAffects muscle contractilityPotential activation of voltage-gated L-type Ca2+ channels. nih.gov
Contractile Activity Modulation in Smooth Muscle

The this compound scaffold is a core component of various molecules that exhibit significant modulatory effects on smooth muscle contractility. Research into its analogs has revealed potent spasmolytic and vasorelaxant properties, positioning them as subjects of interest for conditions characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS). mdpi.com

One such analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to reduce the strength of Ca²⁺-dependent contractions in isolated smooth muscle preparations. nih.govnih.gov This effect is thought to be associated with an increase in cytosolic Ca²⁺ levels through the activation of voltage-gated L-type Ca²⁺ channels. nih.govnih.gov Further investigation revealed that DIQ influences calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov Immunohistochemical analysis confirmed DIQ's effect, showing a 47% reduction in the activity of 5-HT₂ₐ and 5-HT₂ₑ receptors in smooth muscle cells. nih.govnih.gov

Similarly, a hybrid molecule, DHQ-11, which combines the flavonoid dihydroquercetin with an isoquinoline (B145761) alkaloid (1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline), demonstrated significant vasorelaxant effects. biomedpharmajournal.org In rat aortic rings pre-contracted with potassium chloride (KCl) and phenylephrine (B352888) (PHE), DHQ-11 produced a more potent relaxant effect than its individual components. biomedpharmajournal.org

The spasmolytic activity of these compounds is often compared to papaverine, a well-known benzylisoquinoline alkaloid used as a non-specific muscle relaxant and vasodilator. mdpi.com The research into novel 1,3-disubstituted 3,4-dihydroisoquinolines aims to develop myotropic drugs that directly impact the biochemical processes governing smooth muscle contractions, primarily by influencing cytosolic calcium concentrations. mdpi.com

Table 1: Effects of this compound Analogs on Smooth Muscle Contraction

Compound Model Key Findings Reference(s)
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) Isolated rat circular smooth muscle preparations Reduces strength of Ca²⁺-dependent contractions; Modulates mAChRs and 5-HT receptors. nih.govnih.gov
DHQ-11 (Dihydroquercetin-isoquinoline conjugate) Isolated rat aortic rings Produced a maximal relaxant effect of 94.7% in KCl-induced contractions and 90.3% in PHE-induced contractions. biomedpharmajournal.org
1,3-disubstituted 3,4-dihydroisoquinolines In silico and ex vivo models Predicted to have muscle relaxant activity; identified as potential modulating regulators. mdpi.com
Mechanisms Beyond Traditional Pathways (e.g., PDE Inhibition)

The pharmacological effects of compounds containing the dimethoxy-isoquinoline core structure are not limited to direct receptor modulation; some analogs function as potent inhibitors of phosphodiesterase (PDE) enzymes. researchgate.net PDEs are crucial enzymes that inactivate the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). wikipedia.orgnih.gov By inhibiting these enzymes, certain isoquinoline derivatives can elevate intracellular cAMP and cGMP levels, leading to a range of physiological responses, including smooth muscle relaxation and anti-inflammatory effects. wikipedia.orgnih.gov

For example, RPL554 and RPL565, two novel compounds with structures related to the isoquinoline framework, are identified as potent, long-acting inhibitors of both PDE3 and PDE4. researchgate.net Their inhibitory action on these enzymes leads to significant and sustained relaxation of guinea pig tracheal preparations, demonstrating their potential as bronchodilators. researchgate.net PDE4, in particular, is a major cAMP-metabolizing enzyme found in inflammatory and immune cells, and its inhibition is a key mechanism for the anti-inflammatory activity of these compounds. wikipedia.orgnih.gov

Furthermore, a structure-based drug design (SBDD) approach, using the PDE inhibitor papaverine as a model, led to the discovery of a series of 6,7-dimethoxy-4-pyrrolidylquinazoline derivatives as potent and selective inhibitors of PDE10A. nih.gov This research highlights the versatility of the 6,7-dimethoxy-quinazoline scaffold, a close structural relative of dihydroisoquinoline, in generating selective inhibitors for different PDE subtypes. nih.gov

Table 2: PDE Inhibition by 6,7-Dimethoxy-dihydroisoquinoline Analogs and Related Structures

Compound/Series Target PDE Isoform(s) Pharmacological Effect Reference(s)
RPL554 & RPL565 PDE3 / PDE4 Bronchodilation, anti-inflammatory activity. researchgate.net
6,7-dimethoxy-4-pyrrolidylquinazoline series PDE10A Potent and selective brain-penetrable inhibition. nih.gov

Anticancer and Antiproliferative Properties

Derivatives of this compound have demonstrated notable anticancer and antiproliferative activities in various cancer models. One such derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been investigated for its in vivo antiproliferative effects in models of hepatocellular carcinoma and colorectal carcinoma. nih.govnih.gov In diethylnitrosamine-induced hepatocarcinogenic rats, M1 showed a protective action on the liver, restoring the normal tissue arrangement. nih.gov In a dimethylhydrazine-induced model of colorectal cancer, M1 administration indicated a protective effect against colon cancer development. nih.gov

The quinazoline (B50416) ring, which is structurally related to the isoquinoline core, is also considered an important pharmacophore for developing novel anticancer agents. mdpi.com Derivatives of 6,7-dimethoxyquinazoline (B1622564) have shown efficacy against multiple cancer types. mdpi.com

Inhibition of NF-κB Pathway

A key mechanism underlying the anticancer potential of some isoquinoline derivatives is the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway. nih.govscite.ai NF-κB is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, survival, and apoptosis, and its dysregulation is linked to cancer development and chemoresistance. researchgate.netmdpi.com

Specifically, 6,7-dihydroxy-3,4-dihydroisoquinoline has been identified as a novel and effective inhibitor of NF-κB. nih.govscite.ai It has been shown to inhibit both the canonical and noncanonical NF-κB signaling pathways. nih.gov The inhibition of NF-κB by such agents is a promising therapeutic strategy as it can potentially inhibit tumor cell proliferation and prevent metastasis. nih.govscite.ai In a murine breast cancer cell line (DA3 cells), 6,7-dihydroxy-3,4-dihydroisoquinoline was found to inhibit in vitro cell invasion, suggesting its potential as an antimetastatic agent. nih.gov

Another analog, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), has been shown to attenuate colon carcinogenesis by blocking signals mediated by Interleukin-6 (IL-6), a cytokine that can activate the NF-κB pathway. nih.gov M1 treatment down-regulated the IL-6 induced activation of JAK2 and STAT3, key components of a signaling cascade that often intersects with NF-κB. nih.gov

Activity Against Resistant Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux transporters like P-glycoprotein (P-gp). nih.govresearchgate.net Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have emerged as promising agents to overcome MDR. nih.govresearchgate.net

An extensive study focused on optimizing this tetrahydroisoquinoline scaffold led to the synthesis of 42 novel compounds, the majority of which exhibited remarkable ability to reverse MDR in a vincristine-resistant human esophageal cancer cell line (Eca109/VCR). nih.gov One optimized compound, designated as compound 41, demonstrated an outstanding MDR-reversing ability with a reversal fold of up to 467.7, which was superior to a standard third-generation P-gp inhibitor. nih.gov Mechanistic studies, including western blotting and fluorescent substrate accumulation assays, confirmed that this compound exerts its MDR-reversing effects by directly inhibiting P-gp. nih.govresearchgate.net These findings suggest that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold is a valuable template for developing potent P-gp inhibitors to resensitize resistant tumors to chemotherapy. nih.govresearchgate.net

Table 3: Anticancer Activity of this compound Analogs | Compound | Cancer Model | Mechanism/Key Finding | Reference(s) | | :--- | :--- | :--- | | 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) | Hepatocellular & Colorectal Carcinoma (rat models) | Antiproliferative; blocks IL-6 mediated signals. | nih.govnih.gov | | 6,7-dihydroxy-3,4-dihydroisoquinoline | Murine Mammary Cancer Cells | Inhibits canonical and noncanonical NF-κB pathways; inhibits in vitro cell invasion. | nih.govscite.ai | | Optimized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives (e.g., compound 41) | Vincristine-resistant esophageal cancer cells (Eca109/VCR) | Reverses multidrug resistance by inhibiting P-glycoprotein (P-gp). | nih.govresearchgate.net |

Anti-inflammatory and Analgesic Effects

Synthetic analogs of isoquinoline alkaloids have shown significant potential as anti-inflammatory and analgesic agents. biomedpharmajournal.orgresearchgate.net Dihydroisoquinolines, in general, are known to possess anti-inflammatory and analgesic properties. nih.govmdpi.com

A specific analog, 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been studied for its pain-relieving and anti-inflammatory activities. biomedpharmajournal.orgresearchgate.net In models of thermal and chemical irritation, this compound demonstrated a pronounced analgesic effect. biomedpharmajournal.orgresearchgate.net Furthermore, in a model of acute inflammatory arthritis, it exhibited a potent anti-inflammatory effect. biomedpharmajournal.org Notably, its anti-inflammatory activity was found to be 3.3 times greater than that of diclofenac (B195802) sodium, a commonly used nonsteroidal anti-inflammatory drug (NSAID). biomedpharmajournal.orgresearchgate.net These findings suggest that this class of compounds holds promise for development as non-narcotic analgesics. biomedpharmajournal.orgresearchgate.net

Antioxidant Properties and Oxidative Stress Reduction

The this compound structure and its derivatives are also being investigated for their antioxidant capabilities. chemimpex.com Oxidative stress is a key pathological factor in many diseases, and compounds that can mitigate it are of therapeutic interest.

In a study on hepatocellular carcinoma, the administration of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) was evaluated for its effects on various oxidative stress parameters. nih.gov The study observed that the toxic control group had a dramatic reduction in glutathione (B108866) (GSH), a critical intracellular antioxidant. Treatment with M1 led to an improvement in the GSH level, indicating a reduction in oxidative stress. nih.gov Additionally, certain 1,3-disubstituted 3,4-dihydroisoquinolines have shown significant antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, further supporting the antioxidant potential of this chemical class. mdpi.com

Table 4: Summary of Biological Activities

Activity Specific Compound/Analog Key Research Finding Reference(s)
Anti-inflammatory 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl 3.3 times more potent than diclofenac sodium in an arthritis model. biomedpharmajournal.orgresearchgate.net
Analgesic 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl Showed high analgesic activity in thermal and chemical pain models. biomedpharmajournal.orgresearchgate.net
Antioxidant 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) Improved glutathione (GSH) levels in a rat model of hepatocellular carcinoma. nih.gov

Antimalarial and Antiviral Activities

The isoquinoline scaffold is a recognized pharmacophore in the development of therapeutic agents, with certain analogs exhibiting promising activities against various pathogens. nih.gov While the broader class of isoquinoline alkaloids has been investigated for antimalarial properties, specific data on this compound analogs is an emerging area of research. nih.gov Studies on related quinoline (B57606) structures have shown that substitutions, such as dimethoxy groups on an attached phenyl ring, can influence antiplasmodial activity, suggesting that modification of the 6,7-dimethoxyisoquinoline (B95607) core could be a viable strategy for developing new antimalarial compounds. nih.gov

In contrast, the antiviral potential of this structural class is more extensively documented. Research has identified dimethoxy-3,4-dihydroisoquinoline as being effective against the Human Immunodeficiency Virus (HIV) with an IC50 value of 2.07 µg/mL. nih.gov Further studies have focused on designing and synthesizing novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues as specific inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Within one such series, compounds 8h and 8l demonstrated significant inhibition of 74.82% and 72.58%, respectively, at a concentration of 100 μM. nih.gov Additionally, the analog 6,7-dimethoxy-3-phenylisoquinolone was identified as a potent inhibitor of influenza virus strains, suppressing viral polymerase activity and exhibiting a favorable safety profile with a 50% cytotoxic concentration (CC50) greater than 300 µM. nih.gov

Anticonvulsant Activity

Derivatives of 6,7-dimethoxyisoquinoline have been shown to produce significant anticonvulsant effects in various animal models of epilepsy. nih.govscilit.com Specifically, N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated protective action against audiogenic seizures, maximal electroshock seizures (MES), and pentetrazol (B1679298) (PTZ)-induced seizures. nih.gov These tetrahydroisoquinolines (THIQs) function as noncompetitive AMPA/kainate receptor antagonists. nih.gov

One notable derivative, THIQ-10c , which features an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, exhibited high anticonvulsant activity and long-lasting protective effects in a mouse strain genetically susceptible to audiogenic seizures. nih.gov Another screening of newly synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines identified 2-acetyl-1-(4′-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d) as a new molecule with significant anticonvulsant activity against audiogenic seizures. nih.govscilit.comconsensus.app

Table 1: Anticonvulsant Activity of Selected 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline Analogs

CompoundKey Structural FeaturesObserved ActivityReference
THIQ-10cN-acetyl group; Chlorine on C-1 phenyl ringHigh and long-lasting anticonvulsant activity in audiogenic seizure model. nih.gov
Compound 6dN-acetyl group; 4'-methylphenyl group at C-1Significant anticonvulsant activity in audiogenic seizure model. nih.govscilit.comconsensus.app

Enzyme Inhibition (e.g., DAAO, AChE, BuChE, PDE-4)

Analogs of this compound have been investigated as inhibitors of several key enzymes implicated in human disease.

D-Amino Acid Oxidase (DAAO): While DAAO is a therapeutic target for conditions like schizophrenia, the current body of literature does not prominently feature this compound derivatives among the classes of known inhibitors, which include scaffolds such as benzo[d]isoxazol-3-ols and 5-hydroxy-1,2,4-triazin-6(1H)-ones. researchgate.netnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): The tetrahydroisoquinoline scaffold has been successfully utilized to develop selective inhibitors of Butyrylcholinesterase (BuChE), an important target in Alzheimer's disease. nih.gov Through a process of hit optimization from a virtual screening campaign, compound 9 , featuring a tetrahydropyrrole ring and a 6,7-dimethoxy-tetrahydroisoquinoline core, was identified as a potent BuChE inhibitor with an IC50 value of 2.68 µM. nih.gov

Phosphodiesterase-4 (PDE-4): The 6,7-dimethoxyisoquinoline framework is a key structural feature in papaverine, a known phosphodiesterase inhibitor. researchgate.net This has prompted research into related structures as PDE-4 inhibitors. Studies have confirmed that compounds with a 3-carboxy-6,7-dimethoxytetrahydroisoquinoline core possess PDE-4-inhibitory activity. researchgate.net Furthermore, novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential selective PDE-4 inhibitors, representing a promising new structural class for targeting inflammatory conditions. nih.gov

Table 2: Enzyme Inhibition by Selected 6,7-Dimethoxyisoquinoline Analogs

Compound Class/ScaffoldTarget EnzymeKey FindingReference
6,7-Dimethoxy-tetrahydroisoquinoline with tetrahydropyrroleBuChECompound 9 showed potent and selective inhibition with an IC50 of 2.68 µM. nih.gov
3-Carboxy-6,7-dimethoxytetrahydroisoquinolinePDE-4Analogs demonstrated micromolar inhibition of PDE4B2, with compound 8 having an IC50 of 6.9 µM. researchgate.net
1-Phenyl-3,4-dihydroisoquinoline amidesPDE-4Identified as a novel class of potential selective PDE-4 inhibitors. nih.gov

Structure-Activity Relationships (SAR) of this compound Analogs

The biological activity of 6,7-dimethoxyisoquinoline derivatives is highly dependent on the nature and position of various substituents on the core structure. nih.govresearchgate.net

For Anticonvulsant Activity: Studies on N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed specific structural requirements for enhanced potency. nih.gov The presence of an acetyl group at the N-2 position is a common feature of active compounds. nih.govnih.gov Furthermore, the substitution on the aryl ring at the C-1 position is critical; a chlorine atom was found in the highly active compound THIQ-10c, while a 4'-methylphenyl group was present in another potent analog, compound 6d. nih.govnih.gov

For Anti-HIV Activity: In a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues designed as HIV-1 RT inhibitors, the electronic properties of substituents on a terminal phenyl ring played a key role. nih.gov The introduction of electron-withdrawing groups, such as a nitro group at the meta-position (8h ) or a cyano group at the para-position (8l ), significantly increased the inhibitory potency against the reverse transcriptase enzyme. nih.gov

For PDE-4 Inhibition: For 1-phenyl-3,4-dihydroisoquinoline derivatives, SAR analysis indicated that substituents on a C-3 side chain phenyl ring were important for activity and selectivity. nih.gov The attachment of a methoxy (B1213986) group or a halogen atom at the ortho-position of this phenyl ring was found to be beneficial for enhancing inhibitory activity toward the PDE4B isoform. nih.gov

Table 3: Summary of Structure-Activity Relationships

Biological ActivityFavorable SubstitutionsReference
AnticonvulsantN-acetyl group; Halogen or methyl on C-1 aryl ring. nih.govnih.gov
Anti-HIV (RT Inhibition)Electron-withdrawing groups (e.g., -NO2, -CN) on terminal phenyl ring. nih.gov
PDE-4 InhibitionMethoxy or halogen at ortho-position of C-3 side chain phenyl ring. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that dictates the pharmacological properties of a drug by influencing its interaction with biological targets like enzymes and receptors. ijpsjournal.commhmedical.com For chiral molecules such as many substituted this compound analogs, different enantiomers or diastereomers can exhibit significantly different potency, selectivity, and metabolic profiles. ijpsjournal.com

While specific studies directly comparing the pharmacological activity of different stereoisomers of the this compound analogs discussed herein were not detailed in the surveyed literature, the importance of stereochemistry is implicitly understood in the field. The chemical synthesis of these compounds often employs stereoselective methods to produce a specific isomer, underscoring the recognition that a defined three-dimensional structure is necessary for optimal biological activity. The complex and specific geometry of target binding sites means that only an isomer with the correct spatial orientation can achieve the desired pharmacological effect.

In Silico Evaluation and Computational Studies in Drug Discovery

Computational, or in silico, methods are integral to the modern drug discovery process, enabling researchers to design, screen, and analyze compounds with greater speed and efficiency. japsonline.com These techniques have been widely applied to the study of this compound and its analogs. nih.govnih.gov

Virtual Screening and Molecular Design: In silico screening of compound databases is a common starting point for identifying novel inhibitors. mdpi.com For instance, a virtual screening approach was used to identify a hit compound with a tetrahydroisoquinoline core as a selective BuChE inhibitor, which was then subjected to further optimization. nih.gov De-novo design strategies have also been employed to create novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as potential HIV-1 reverse transcriptase inhibitors. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, providing insights into binding interactions. Docking studies were performed on highly active anticonvulsant tetrahydroisoquinoline derivatives to understand their binding at the GABAA receptor. mdpi.com Similarly, docking was used to examine the putative binding modes of potent anti-HIV compounds with the reverse transcriptase enzyme, helping to explain their inhibitory activity. nih.gov

QSAR and Pharmacokinetic Prediction: Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between chemical structure and biological activity, guiding the design of more potent molecules. japsonline.com In silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to filter out candidates with poor drug-like properties early in the discovery pipeline. nih.govmdpi.com These computational approaches have been used to rationalize the experimental results of anticonvulsant activity and guide the synthesis of new, promising analogs. nih.govscilit.com

Prediction of Biological Activity and ADME Properties

In silico computational models serve as a crucial preliminary step in drug discovery, allowing for the prediction of a compound's biological activities and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These predictions help to identify promising candidates and guide further experimental studies.

For analogs of this compound, various in silico simulations have been applied to assess potential biological activity and pharmacokinetic properties. mdpi.com One such analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was screened using the Prediction of Activity Spectra for Substances (PASS) online program. mdpi.com This tool predicts a wide range of biological activities based on the structural formula of a compound. mdpi.com For DIQ, the PASS analysis predicted muscle contractile activity, which prompted further experimental investigation into its effects on smooth muscle. mdpi.commdpi.com

The ADME profile, which is critical for a compound's potential as a drug, has also been evaluated using computational tools. The free SwissADME web tool is frequently used to assess pharmacokinetic characteristics, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability. mdpi.com These tools analyze parameters based on "Lipinski's rule of five," which includes molecular weight and the octanol/water partition coefficient (XLOGP3), to determine a compound's "drug-likeness." mdpi.com For the analog DIQ, these in silico calculations predicted good oral bioavailability. mdpi.com Similarly, a series of novel 1,3-disubstituted 3,4-dihydroisoquinolines were evaluated and showed favorable in silico profiles, suggesting they could be effective oral medications with high gastrointestinal absorption and the ability to cross the BBB. mdpi.com

The table below summarizes the predicted properties for a representative analog, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ).

ParameterPrediction Tool/MethodPredicted Outcome for DIQ AnalogReference
Biological ActivityPASS OnlineMuscle Contractile Activity mdpi.commdpi.com
Oral BioavailabilitySwissADMEPredicted to be good mdpi.com
Gastrointestinal AbsorptionSwissADMEPredicted to be high mdpi.com
Blood-Brain Barrier PermeationSwissADMEPredicted to be able to cross the BBB mdpi.com

Molecular Docking and Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a this compound derivative, and its target receptor at a molecular level.

Derivatives of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been the subject of molecular docking studies to elucidate their binding patterns with specific protein targets. One significant target is the sigma-2 receptor, which is overexpressed in highly proliferating tumor cells and is a promising target for cancer therapy. nih.gov A homology model of the human sigma-2 receptor was developed and used to understand the binding patterns of these derivatives. nih.gov Molecular dynamics simulations were performed for 100 nanoseconds to study the stability of the ligand-receptor complexes. nih.gov

Another critical target investigated is P-glycoprotein (P-gp), a protein that plays a crucial role in multidrug resistance (MDR) in tumors by effluxing anticancer drugs. nih.gov Molecular docking studies were conducted to confirm that a novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative, compound 41, exerts its potent MDR-reversing effects through the inhibition of P-gp. nih.gov These simulations provided insight into the direct interaction between the compound and the transmembrane domain of P-gp. researchgate.net The findings from these computational studies are crucial for the rational design of new ligands and for optimizing the structure-activity relationship of this class of compounds as P-gp inhibitors. nih.gov

The table below highlights key molecular docking studies involving analogs of this compound.

Compound ScaffoldProtein TargetKey Findings from Docking StudyReference
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolineSigma-2 ReceptorElucidated binding patterns to guide the design of selective ligands for cancer therapy. nih.gov
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Compound 41)P-glycoprotein (P-gp)Confirmed direct interaction with the P-gp transmembrane domain, explaining its potent multidrug resistance (MDR) reversal activity. nih.govresearchgate.net

Ex Vivo and In Vitro Pharmacological Studies

Following promising in silico predictions, the pharmacological activities of this compound and its analogs are investigated through ex vivo and in vitro experimental studies. These studies provide concrete biological data on the effects of the compounds on tissues, cells, and specific proteins.

Experimental Models and Methodologies

A variety of ex vivo and in vitro models are employed to characterize the pharmacological effects of these compounds. For assessing effects on muscle tissue, ex vivo preparations are commonly used. For instance, the contractile activity of the analog DIQ was investigated using isolated circular smooth muscle preparations (SMPs) from the stomach of rats in a tissue bath model. mdpi.comnih.gov This methodology allows for the direct measurement of muscle function in response to the compound, excluding systemic influences. mdpi.com

In vitro models are essential for studying activities at the cellular level, particularly in cancer research. To evaluate the potential of these compounds to overcome multidrug resistance, drug-resistant cancer cell lines are utilized. The human esophageal cancer cell line Eca109/VCR and the leukemia cell line K562/A02, both of which overexpress P-glycoprotein, have been used as models. nih.govnih.gov

Several specific methodologies are applied in these cellular models:

MTT Assay: This colorimetric assay is used to assess cell viability and cytotoxicity, determining the concentration of a compound that inhibits cell growth by 50% (IC50). nih.gov

Flow Cytometry and Plate Cloning Assays: These methods are used to provide further evidence of the compounds' ability to reverse multidrug resistance. nih.gov

Fluorescent Substrate Accumulation Assays: These assays, often using substrates like rhodamine 123, measure the ability of a compound to inhibit the efflux function of P-gp, leading to increased fluorescence within the cells. researchgate.net

Western Blotting: This technique is used to confirm that the mechanism of MDR reversal involves the inhibition of P-gp function without altering the expression level of the P-gp protein itself. nih.gov

Analysis of Cellular and Tissue Responses

Ex vivo studies on isolated smooth muscle tissue have shown that the analog DIQ induces concentration-dependent effects. mdpi.com It was observed to reduce the strength of Ca²⁺-dependent contractions. mdpi.com Further analysis revealed that DIQ modulates the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. mdpi.comnih.gov Specifically, at a concentration of 50 μM, DIQ's activity was linked to its influence on M3 mAChR intracellular pathways. nih.gov Immunohistochemical analysis confirmed these findings, showing a significant reduction in the expression of 5-HT₂ₐ and 5-HT₂ₑ receptors in smooth muscle cells and neurons of the myenteric plexus after incubation with DIQ. mdpi.comnih.gov

In vitro studies have demonstrated the significant potential of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in oncology. Several analogs showed moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells. researchgate.net A key finding is their ability to reverse P-glycoprotein-mediated multidrug resistance. The optimized compound 41, for example, exhibited an outstanding ability to reverse MDR in Eca109/VCR cells, with a reversal fold of up to 467.7, which surpasses the efficacy of the third-generation P-gp inhibitor Tariquidar. nih.gov Other derivatives, such as 6e and 6h, also showed potent MDR reversal activities in the K562/A02 cell line, with activities similar to or more potent than the known modulator verapamil. nih.gov These effects are achieved by inhibiting the efflux function of P-gp, thereby increasing the intracellular concentration of chemotherapeutic agents. researchgate.net

The table below summarizes the observed responses in various experimental models.

Compound/AnalogExperimental ModelObserved Cellular/Tissue ResponseReference
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ)Ex vivo rat smooth muscle preparationsReduced strength of Ca²⁺-dependent contractions; Modulated mAChRs and 5-HT receptors; Decreased expression of 5-HT₂ₐ and 5-HT₂ₑ receptors. mdpi.comnih.gov
Compound 41 (tetrahydroisoquinoline derivative)In vitro Eca109/VCR cancer cellsPotent reversal of multidrug resistance (reversal fold up to 467.7) via P-gp inhibition. nih.gov
Compounds 6e, 6h (tetrahydroisoquinoline derivatives)In vitro K562/A02 cancer cellsExhibited MDR reversal activity similar to or more potent than verapamil. nih.gov
Various tetrahydroisoquinoline analogsIn vitro Huh-7 and KYSE-140 cancer cellsDemonstrated moderate anticancer activities. researchgate.net

Applications of 6,7 Dimethoxy 3,4 Dihydroisoquinoline in Advanced Materials and Other Fields

Luminescent Materials and Devices

The rigid, planar structure and electron-donating methoxy (B1213986) groups of the 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold make it an excellent ligand for creating novel luminescent metal complexes. These materials are at the forefront of research for next-generation lighting and display technologies.

Researchers have successfully utilized this compound as a foundational component in the synthesis of advanced electroluminescent materials. A notable example is a cationic iridium(III) complex where bis(this compound) serves as an ancillary ligand. nih.govacs.org This complex has been investigated for its potential in Light-Emitting Electrochemical Cells (LEECs), which are known for their simple device architecture. nih.gov

The synthesized iridium complex, featuring two 2-phenylpyridine (B120327) (ppy) main ligands, demonstrated intense red phosphorescence, a sought-after characteristic for various display and lighting applications. acs.org When incorporated into LEEC devices, this complex functioned as the core electroluminescent material, emitting light in the deep red spectrum. nih.gov The performance of these devices was found to be dependent on factors such as the choice of cathode material and the thickness of the emitting layer, with silver-based cathodes and thicker layers yielding better results in terms of luminance and efficiency. nih.gov

Table 1: Performance of LEEC Devices Using the Iridium(III) Complex

Device #CathodeEmitting Layer ThicknessMax Luminance (cd/m²)Current Efficiency (cd/A)Power Efficiency (lm/W)
1Ca/AlThin100.20.1
2Ca/AlThick200.40.1
3AgThin300.50.2
4AgThick500.80.3

Data sourced from experimental results on LEEC device fabrication and testing. nih.gov

A deep understanding of the photophysical properties of these materials is crucial for optimizing their performance. The iridium(III) complex based on bis(this compound) has undergone extensive spectroscopic characterization, supported by theoretical calculations. nih.govacs.org

Experimental analysis revealed that the complex exhibits intense red phosphorescence, with its emission spectrum located in the 580–710 nm range. acs.org The absorption spectrum shows characteristic metal-to-ligand charge transfer (MLCT) bands. acs.org To further elucidate the electronic transitions, Time-Dependent Density Functional Theory (TD-DFT) calculations were employed. nih.gov These theoretical studies helped to identify the nature of both spin-allowed (singlet-singlet) and spin-forbidden (singlet-triplet) electronic transitions, providing a comprehensive picture of the complex's electronic structure. nih.govacs.org The combination of experimental spectroscopy and theoretical modeling is a powerful approach for designing and understanding new functional materials derived from this compound. acs.org

Table 2: Key Spectroscopic Properties of the Iridium(III) Complex

PropertyValueMethod
Absorption Maxima300-500 nmUV-Vis Spectroscopy
Emission Maxima580-710 nmPhotoluminescence Spectroscopy
HOMO-LUMO Gap (ΔH–L)2.20 eVTD-DFT Calculation
Oxidation Potential+0.90 V vs SCECyclic Voltammetry
Reduction Potential-1.30 V vs SCECyclic Voltammetry

Data obtained from spectroscopic investigation and TD-DFT calculations. nih.govacs.org

Analytical Chemistry Applications

In the field of analytical chemistry, the purity and well-defined structure of a compound are essential for its use as a reference standard.

This compound serves as a valuable standard in various analytical methods. chemimpex.com Its stable, crystalline form and known spectroscopic properties allow it to be used as a benchmark for the identification and quantification of other, more complex isoquinoline (B145761) derivatives in various samples. chemimpex.com For instance, in forensic examinations, analytical profiles of related compounds are established using techniques like gas chromatography/mass-spectrometry, where the retention times and mass spectra are compared against known standards like 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) for reliable identification. researchgate.net

Precursors for Natural Product Synthesis

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of biologically active natural products. mdpi.com this compound and its reduced form, 1,2,3,4-tetrahydroisoquinoline, are key starting materials or intermediates in the synthesis of these complex molecules. mdpi.comacs.org Classic chemical reactions like the Bischler-Napieralski and Pomeranz-Fritsch–Bobbitt cyclizations are employed to construct the core isoquinoline ring system from precursors related to this compound. mdpi.comacs.org This framework is then further elaborated to produce a diverse range of natural products and their analogs, including alkaloids like (S)-laudanosine. mdpi.com

Radiopharmaceuticals and Imaging Agents

The development of targeted imaging agents is crucial for modern medical diagnostics, particularly in oncology. The this compound structure has been identified as a promising scaffold for creating ligands that bind to specific biological targets, such as sigma-2 (σ₂) receptors, which are overexpressed in many types of cancer cells. nih.govnih.gov

Researchers have developed derivatives of this compound for use as Positron Emission Tomography (PET) imaging probes. nih.gov By modifying the core structure and labeling it with a positron-emitting radionuclide, scientists can create agents that selectively accumulate in tumors. nih.gov For example, a derivative, 2-[3-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]propyl]-3,4-dihydroisoquinolin-1(2H)-one, was developed as a lead compound for PET probes targeting σ₂ receptors, highlighting the potential of this chemical family in the diagnosis and monitoring of cancer. nih.gov

Development of Tumor Imaging Probes

The compound this compound serves as a crucial structural motif in the development of advanced molecular imaging probes for the detection and characterization of tumors. Its derivatives have been extensively explored as ligands for the sigma-2 (σ2) receptor, a protein that is significantly overexpressed in a variety of proliferative cancer cells compared to normal, healthy cells. researchgate.netnih.gov This differential expression makes the sigma-2 receptor an attractive biomarker for developing targeted agents that can visualize tumors. nih.govnih.gov

Researchers have synthesized and evaluated numerous derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a reduced form of the parent compound, to create ligands with high affinity and selectivity for the sigma-2 receptor. researchgate.netnih.gov These ligands, when labeled with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F), can be used as probes in Positron Emission Tomography (PET) imaging to non-invasively detect and monitor tumors. nih.gov

One area of significant research has been the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides. researchgate.netnih.gov These compounds have demonstrated high binding affinities and selectivities for the sigma-2 receptor. researchgate.netnih.gov In one study, a series of these derivatives were synthesized and evaluated for their binding to both sigma-1 and sigma-2 receptors. Several of the newly developed analogs exhibited excellent binding affinities for the sigma-2 receptor with minimal to no affinity for the sigma-1 receptor, highlighting their selectivity. researchgate.net Specifically, certain compounds demonstrated Kᵢ values in the low nanomolar range (5–6 nM), indicating very strong binding to the sigma-2 receptor. researchgate.netnih.gov

Further development in this area led to the creation of ¹⁸F-labeled benzamide (B126) analogs for PET imaging. nih.gov Two such probes, [¹⁸F]N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide and [¹⁸F]N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-fluoroethoxy)-5-methylbenzamide, were identified as highly suitable for detecting solid tumors that express the sigma-2 receptor. nih.gov

Preclinical studies using these radiolabeled probes in mice with allograft tumors demonstrated their efficacy. nih.gov PET/CT imaging performed one hour after injection of the probes allowed for the clear identification of the tumors. nih.gov Biodistribution studies revealed favorable characteristics, including rapid clearance from the blood and high tumor-to-muscle and tumor-to-fat ratios, which are critical for generating high-contrast images. nih.gov For instance, at two hours post-injection, the tumor-to-muscle ratio for one of the probes was approximately 7, and the tumor-to-fat ratio was around 6. nih.gov These findings underscore the potential of this compound-based probes for the effective imaging of solid tumors. nih.gov

The research in this field continues to evolve, with the goal of developing even more sensitive and specific imaging agents for early cancer detection and for monitoring the response to therapy. mdpi.com

Table of Research Findings on this compound Derivatives for Tumor Imaging

Derivative ClassTarget ReceptorKey Findings
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamidesSigma-2High affinity and selectivity for the sigma-2 receptor. researchgate.netnih.gov
Compounds 3b, 3e, 4b, and 4eSigma-2Demonstrated Kᵢ values of 5–6 nM and excellent selectivity. researchgate.netnih.gov
¹⁸F-labeled benzamide analogsSigma-2Suitable for PET and CT imaging of solid tumors expressing the receptor. nih.gov
[¹⁸F]3f and [¹⁸F]3cSigma-2Enabled clear identification of tumors in animal models via PET/CT imaging. nih.gov

Future Research Horizons for this compound

The foundational scaffold of this compound continues to be a fertile ground for chemical and pharmacological exploration. As researchers delve deeper into its potential, several key areas have been identified for future investigation, promising to unlock new therapeutic applications and a more profound understanding of its biological interactions. These future directions range from the development of novel synthetic methodologies to the application of advanced computational tools and the exploration of its natural origins.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-Dimethoxy-3,4-dihydroisoquinoline in academic research?

  • Methodological Answer : The compound is frequently synthesized via catalytic enantioselective C1-alkynylation using Cu(I) catalysts. A five-step asymmetric synthesis route starting from this compound, benzaldehyde, and terminal alkynes (e.g., 2-methyl-3-butyn-2-ol) achieves high enantiopurity (95–96% ee) for natural alkaloids like (S)-(−)-trolline and (R)-(+)-oleracein E . Key steps include alkynylation, hydrogenation, and cyclization (Table 1 in details optimization parameters). For non-chiral applications, a three-step route using methyl iodide and potassium carbonate yields intermediates for pharmaceuticals like Tetrabenazine with 21% total yield .

Q. How is purification typically achieved for this compound derivatives?

  • Methodological Answer : Recrystallization from ethanol or methanol is standard for removing impurities, particularly in pharmaceutical intermediates (e.g., Tetrabenazine synthesis) . For deuterated analogs (e.g., D6-labeled compounds), high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for verifying isotopic purity . Column chromatography with silica gel is often employed for enantiomer separation in asymmetric syntheses .

Advanced Research Questions

Q. What strategies are employed to achieve high enantioselectivity in the synthesis of tetrahydroisoquinoline alkaloids from this compound?

  • Methodological Answer : Cu(I)-catalyzed alkynylation with chiral ligands (e.g., (R,Ra)-N-pinap) achieves >95% enantiomeric excess (ee) by controlling stereochemistry at the C1 position . Diastereoselective Reissert compound formation using chiral acid chlorides (e.g., menthyl derivatives) further refines selectivity (80:20 diastereomer ratio) . Contradictions in catalytic efficiency (e.g., CuI vs. CuBr) are resolved by optimizing solvent systems and reaction temperatures, as shown in Table 1 of .

Q. How can isotopic labeling (e.g., D6 analogs) of this compound impact pharmacological studies?

  • Methodological Answer : Deuterated derivatives (e.g., 6,7-D6-dimethoxy-3,4-dihydroisoquinoline hydrochloride) enable precise pharmacokinetic tracking via mass spectrometry and NMR. They are used as internal standards for analytical method validation (AMV) in drug development, ensuring compliance with regulatory guidelines like the Abbreviated New Drug Application (ANDA) . Isotopic labeling also reduces metabolic degradation in vivo, enhancing compound stability for tracer studies .

Q. What role does this compound play in materials science applications?

  • Methodological Answer : The compound serves as a ligand in luminescent iridium(III) complexes for deep-red light-emitting electrochemical cells (LEECs). Theoretical and experimental studies show its cis-configuration enhances photophysical properties, with potential applications in solar energy conversion devices .

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Reactant of Route 1
6,7-Dimethoxy-3,4-dihydroisoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxy-3,4-dihydroisoquinoline

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